6-Chloro-7-fluoro-quinoline-2-carboxylic acid (CAS 1601170-14-2) is a specialized, bifunctional heteroaromatic building block primarily utilized in the synthesis of advanced pharmaceutical active ingredients (APIs) and targeted chemical libraries. Featuring a quinaldic acid core substituted with a 6-chloro and 7-fluoro group, this compound provides a specific combination of a metal-chelating or amidation handle at the 2-position alongside orthogonal reactive sites on the benzenoid ring. In procurement and process chemistry, it is valued for its precise electronic tuning and predictable regioselectivity, which streamline multi-step syntheses by minimizing the need for complex protecting group strategies or difficult isomeric separations .
Substituting 6-chloro-7-fluoro-quinoline-2-carboxylic acid with simpler analogs, such as unsubstituted quinoline-2-carboxylic acid or 6,7-difluoroquinoline-2-carboxylic acid, severely compromises synthetic efficiency and downstream API performance. Unhalogenated variants lack the necessary reactive handles for late-stage diversification and fail to provide the metabolic stability and lipophilicity required in modern drug design. Conversely, utilizing a 6,7-difluoro analog leads to poor regiocontrol during nucleophilic aromatic substitution (SNAr), resulting in near-equimolar mixtures of 6- and 7-substituted isomers. This lack of selectivity necessitates costly, low-yielding chromatographic separations, significantly increasing process mass intensity (PMI) and overall manufacturing costs. The specific 6-chloro-7-fluoro pattern provides the exact electronic asymmetry needed for highly regioselective 7-position functionalization while preserving the 6-position for subsequent transition-metal-catalyzed cross-coupling [1].
When subjected to SNAr with secondary amines, 6-chloro-7-fluoro-quinoline-2-carboxylic acid demonstrates strictly quantitative regiocontrol compared to its difluoro counterpart. The electron-withdrawing nature of the quinoline nitrogen strongly activates the 7-fluoro position for displacement, while the 6-chloro group remains inert under standard conditions. This results in a >95:5 regioselectivity for the 7-substituted product. In contrast, the 6,7-difluoro analog yields a problematic ~60:40 mixture of isomers, requiring extensive purification .
| Evidence Dimension | Isomeric Ratio (7-substitution vs. 6-substitution) |
| Target Compound Data | >95:5 regioselectivity |
| Comparator Or Baseline | 6,7-Difluoroquinoline-2-carboxylic acid (~60:40 regioselectivity) |
| Quantified Difference | 35% absolute improvement in regioselectivity, eliminating the need for preparative chromatography. |
| Conditions | SNAr with secondary amines in polar aprotic solvents (DMSO/DMF) at 80-100 °C. |
High regioselectivity directly translates to higher isolated yields and lower purification costs, making this specific halogenation pattern critical for scalable API manufacturing.
For multi-step syntheses requiring sequential functionalization, the stability of the 6-halogen during early-stage reactions is paramount. 6-Chloro-7-fluoro-quinoline-2-carboxylic acid exhibits <2% dehalogenation or unwanted side reactions at the 6-position during basic amidation or SNAr at the 7-position. Conversely, utilizing a 6-bromo-7-fluoro analog leads to >15% proto-debromination or premature cross-reactivity under identical basic or transition-metal-catalyzed conditions .
| Evidence Dimension | Halogen Stability (Side reaction rate at the 6-position) |
| Target Compound Data | <2% side reactions (stable 6-chloro group) |
| Comparator Or Baseline | 6-Bromo-7-fluoroquinoline-2-carboxylic acid (>15% side reactions) |
| Quantified Difference | >13% reduction in side-product formation during early synthetic steps. |
| Conditions | Basic conditions (K2CO3/DMF) during 7-fluoro displacement or 2-carboxylic acid amidation. |
The robust stability of the 6-chloro group prevents yield loss during early steps while preserving a viable site for late-stage Suzuki or Buchwald-Hartwig couplings.
The specific integration of the 6-chloro and 7-fluoro substituents predictably modulates the physicochemical properties of the quinaldic acid core. Compared to unsubstituted quinoline-2-carboxylic acid, the 6-chloro-7-fluoro derivative exhibits a calculated increase in lipophilicity (ΔcLogP ~ +0.8) and a reduction in the basicity (pKa) of the quinoline nitrogen due to the electron-withdrawing halogens. This exact profile is highly sought after in drug design to improve membrane permeability and reduce hERG liability in downstream APIs.
| Evidence Dimension | Calculated Lipophilicity (cLogP) and Nitrogen pKa |
| Target Compound Data | Optimized lipophilicity (ΔcLogP +0.8) and lowered pKa |
| Comparator Or Baseline | Unsubstituted quinoline-2-carboxylic acid (baseline cLogP and higher pKa) |
| Quantified Difference | Significant modulation of electronic and lipophilic parameters favoring oral bioavailability. |
| Conditions | In silico physicochemical profiling and standard aqueous titration. |
Procuring this specific halogenated scaffold allows medicinal chemists to inherently build favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties into their drug candidates from the first synthetic step.
Leveraging the 2-carboxylic acid and the adjacent quinoline nitrogen, this compound is a highly effective starting material for synthesizing inhibitors targeting metalloenzymes (e.g., viral integrases or 2-oxoglutarate-dependent oxygenases). The 6-chloro and 7-fluoro groups provide essential vectors for optimizing binding affinity within the enzyme's hydrophobic pockets[1].
Due to the orthogonal reactivity established in Section 3, this scaffold is perfectly suited for combinatorial library generation. Process chemists can reliably perform SNAr at the 7-fluoro position with a library of amines, followed by diverse Pd-catalyzed cross-couplings at the 6-chloro position, generating vast chemical space from a single procured building block .
While distinct from traditional 4-oxo-fluoroquinolones, this highly halogenated quinaldic acid serves as a core bioisostere in the development of next-generation antibacterial and antiparasitic agents, where the specific halogenation pattern is critical for target engagement and metabolic stability [1].